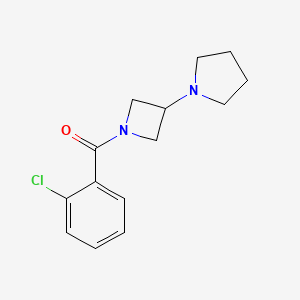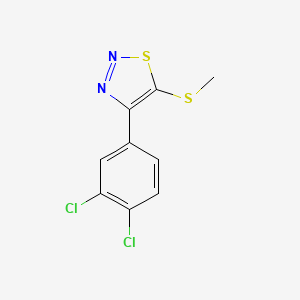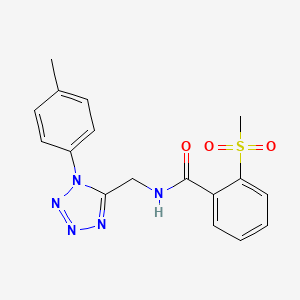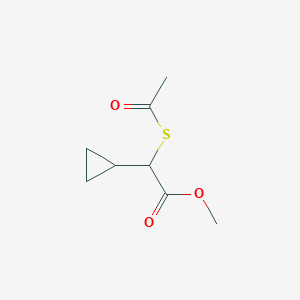
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as CHPA, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the central nervous system. CHPA is a relatively new drug, and there is limited research on its effects and mechanisms of action.
Mecanismo De Acción
The exact mechanism of action of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not yet fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. The increased release of these neurotransmitters is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids from the liver, which provides energy to the body. This compound has been found to have a longer duration of action compared to other stimulants, which may increase the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its selectivity for certain neurotransmitters. This allows researchers to investigate the specific effects of dopamine, norepinephrine, and serotonin on the brain. However, the limited research on this compound means that there is a lack of information on its long-term effects and potential risks.
Direcciones Futuras
There are several future directions for research on (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is investigating its potential as a treatment for depression and anxiety disorders. Another area of research is investigating the long-term effects and potential risks of this compound use. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Conclusion:
In conclusion, this compound is a synthetic compound that has been found to have stimulant effects on the central nervous system. Its mechanism of action is not yet fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound has been used in scientific research to investigate its effects on the central nervous system and its potential as a treatment for depression and anxiety disorders. However, the limited research on this compound means that there is a lack of information on its long-term effects and potential risks. More research is needed to fully understand the effects and potential risks of this compound use.
Métodos De Síntesis
The synthesis method of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 3-pyrrolidin-1-ylazetidine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product is crucial for conducting accurate scientific research.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used in scientific research to investigate its effects on the central nervous system. It has been found to have stimulant effects, similar to other designer drugs such as cathinones and amphetamines. This compound has also been used in studies to investigate its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIQPDLGYKOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)
![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)
![Methyl 5-{[3-(trifluoromethyl)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2754906.png)

![4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2754909.png)

![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
